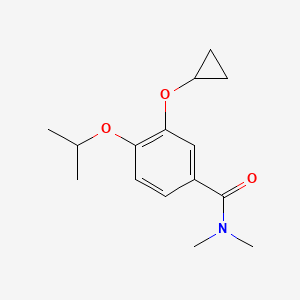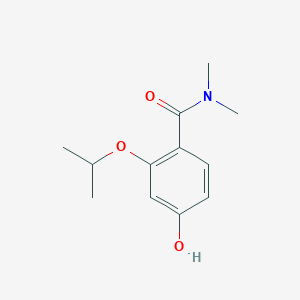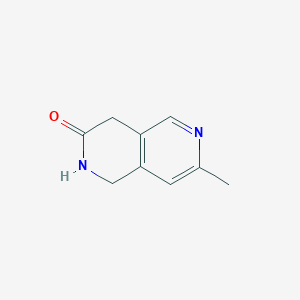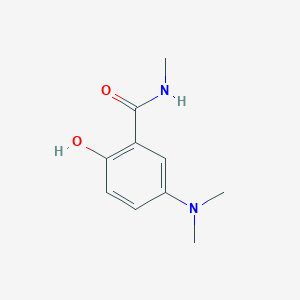![molecular formula C11H11FO3 B14844911 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone is an organic compound that features a fluorinated aromatic ring and a dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone typically involves the reaction of 2-fluoroacetophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperature to ensure the formation of the dioxolane ring.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and fluorinated aromatic ring contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-[3-(1,3-Dioxolan-2-YL)phenyl]ethanone
- 1-[5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl]ethanone
Comparison: 1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone is unique due to the presence of both a fluorine atom and a dioxolane ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H11FO3 |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
1-[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C11H11FO3/c1-7(13)9-6-8(2-3-10(9)12)11-14-4-5-15-11/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
WJUCTXAUQDPLKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)C2OCCO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


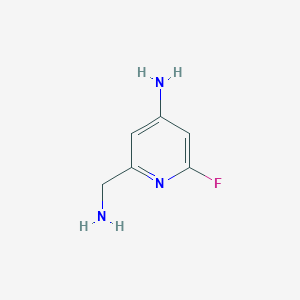
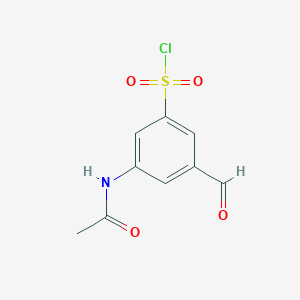
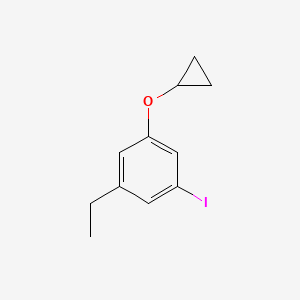
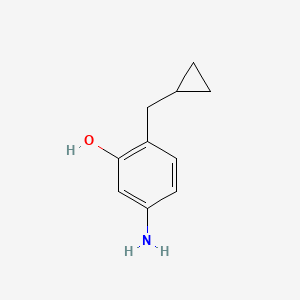
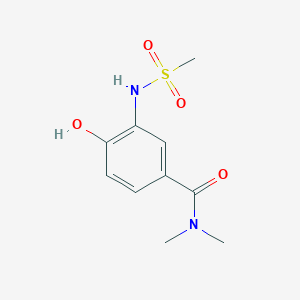
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
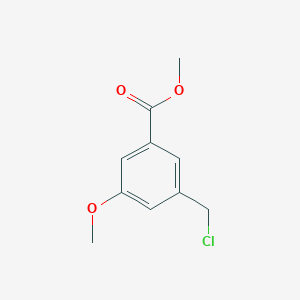
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)

